molecular formula C11H14O4S B14503347 2-Hydroxy-3-phenoxypropyl sulfanylacetate CAS No. 64730-83-2

2-Hydroxy-3-phenoxypropyl sulfanylacetate

Cat. No.: B14503347
CAS No.: 64730-83-2
M. Wt: 242.29 g/mol
InChI Key: CWYRBOYUSBAYRG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl sulfanylacetate is an organic compound that features a hydroxyl group, a phenoxy group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenoxypropyl sulfanylacetate typically involves the reaction of 2-hydroxy-3-phenoxypropanol with sulfanylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenoxypropyl sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phenoxy group can be reduced under specific conditions.

    Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-phenoxypropyl sulfanylacetate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-phenoxypropyl sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenoxypropyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the sulfanylacetate moiety can act as a nucleophile in biochemical reactions. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of sulfanylacetate.

    2-Hydroxy-3-phenoxypropyl methacrylate: Contains a methacrylate group.

    2-Hydroxy-3-phenoxypropyl acetate: Features an acetate group.

Uniqueness

2-Hydroxy-3-phenoxypropyl sulfanylacetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

64730-83-2

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-sulfanylacetate

InChI

InChI=1S/C11H14O4S/c12-9(7-15-11(13)8-16)6-14-10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2

InChI Key

CWYRBOYUSBAYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(COC(=O)CS)O

Origin of Product

United States

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